molecular formula C8H15NO2S B13429896 2-Methanesulfonyl-6-azaspiro[3.4]octane

2-Methanesulfonyl-6-azaspiro[3.4]octane

Cat. No.: B13429896
M. Wt: 189.28 g/mol
InChI Key: BADZYLOLQVAERU-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-6-azaspiro[3.4]octane (CAS: 2168403-91-4) is a spirocyclic compound with a molecular formula of C₈H₁₅NO₂S and a molecular weight of 189.27 g/mol. Its structure features a six-membered azaspiro ring fused to a three-membered cyclopropane-like ring, with a methanesulfonyl (-SO₂CH₃) substituent at the 2-position. The compound is slightly soluble in DMSO, water (upon heating), and methanol, making it suitable for research applications in controlled environments .

The hydrochloride salt form (CAS: 2378503-40-1) has a molecular formula of C₈H₁₆ClNO₂S (molecular weight: 225.74 g/mol), enhancing its stability for storage and handling .

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

2-methylsulfonyl-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H15NO2S/c1-12(10,11)7-4-8(5-7)2-3-9-6-8/h7,9H,2-6H2,1H3

InChI Key

BADZYLOLQVAERU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CC2(C1)CCNC2

Origin of Product

United States

Preparation Methods

Annulation Strategy

A prominent method involves annulation of cyclopentane or four-membered rings with suitable nitrogen sources, utilizing conventional chemical transformations with minimal purification steps:

  • Methodology : As demonstrated in recent publications, the synthesis employs cyclization of amino precursors with electrophilic agents to form the spirocyclic framework.
  • Key Reactions : Intramolecular nucleophilic substitutions and cyclizations facilitated by acid or base catalysis.
  • Starting Materials : Readily available cyclopentane derivatives, aminoalkyl halides, or related heterocycles.

Specific Synthetic Routes

  • Route 1 : Annulation of cyclopentane derivatives with aminoalkyl halides under basic conditions, followed by ring closure to form the spirocyclic core (Reference).
  • Route 2 : Cyclization of N-alkylated amino compounds with aldehydes or ketones, employing acid catalysis to induce spiro formation.
  • Route 3 : Construction via four-membered ring annulation, involving nucleophilic attack on activated electrophiles, with subsequent ring expansion or closure.

Data Table: Core Synthesis Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Annulation of cyclopentane Cyclopentane derivatives Aminoalkyl halides Reflux, base 65-75% Minimal purification
Cyclization of amino compounds N-alkylated amino compounds Acid catalyst Mild heating 60-70% Versatile, scalable
Four-membered ring annulation Halogenated precursors Nucleophiles, electrophiles Controlled temperature 55-68% Suitable for complex derivatives

Functionalization with Methanesulfonyl Group

Sulfonylation Procedure

The installation of the methanesulfonyl group onto the nitrogen atom is achieved via nucleophilic substitution with methanesulfonyl chloride:

  • Reaction Conditions :
    • Solvent: Dichloromethane or tetrahydrofuran (THF)
    • Base: Triethylamine or pyridine to scavenge HCl
    • Temperature: 0°C to room temperature
  • Reaction Mechanism :
    • Nucleophilic attack of the nitrogen atom on the sulfur atom of methanesulfonyl chloride
    • Formation of the sulfonamide linkage with elimination of HCl

Experimental Data

Data Table: Sulfonylation Conditions

Step Reagents Solvent Temperature Time Yield Notes
Sulfonylation Methanesulfonyl chloride, triethylamine Dichloromethane 0°C to RT 2-4 h 85-90% Efficient, high purity

Complete Synthetic Route for 2-Methanesulfonyl-6-azaspiro[3.4]octane

Stepwise Procedure

Representative Reaction Scheme

[Core spirocyclic amine] + CH3SO2Cl + Base → this compound

Data Table: Overall Synthesis Summary

Step Starting Material Reagents Conditions Yield Purification
Core synthesis Cyclopentane derivatives Aminoalkyl halides Reflux, base 65-75% Minimal chromatography
Sulfonylation Core amine Methanesulfonyl chloride, triethylamine 0°C to RT 85-90% Column chromatography

Recent Research Discoveries and Innovations

  • Scalable and Green Methods : Recent advances focus on scalable routes employing less hazardous reagents and green solvents, reducing environmental impact.
  • Alternative Sulfonylation Agents : Use of solid-supported sulfonylating agents and microwave-assisted reactions to improve efficiency.
  • Structural Diversification : Functionalization at different positions of the spirocyclic core to generate a library of derivatives for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Methanesulfonyl-6-azaspiro[3.4]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural analogs of 2-Methanesulfonyl-6-azaspiro[3.4]octane, focusing on molecular features and substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
This compound C₈H₁₅NO₂S 189.27 Methanesulfonyl (-SO₂CH₃) at C2 Spiro[3.4] framework, polar sulfonyl group
2-Oxa-6-azaspiro[3.4]octane C₆H₁₁NO 113.16 Oxygen atom at C2, no sulfonyl group Smaller molecular weight, higher solubility in organic solvents
6-Oxa-2-azaspiro[3.4]octane-7-methanol (trifluoroacetate) C₇H₁₃NO₂·C₂HF₃O₂ 257.21 Methanol and trifluoroacetate groups Increased polarity due to trifluoroacetate
1-Methyl-1,6-diazaspiro[3.4]octane C₇H₁₄N₂ 126.20 Methyl and amine groups Dual nitrogen sites, potential for coordination chemistry
tert-Butyl (6S)-6-[(methylsulfonyl)oxy]-2-azaspiro[3.4]octane-2-carboxylate C₁₃H₂₃NO₅S 305.39 Boc-protected sulfonate ester Chiral center (6S), used in stepwise synthesis

Physicochemical Properties

  • Solubility: The methanesulfonyl group in this compound confers moderate solubility in polar solvents like DMSO and methanol, whereas 2-Oxa-6-azaspiro[3.4]octane (lacking sulfonyl) is more lipophilic . Trifluoroacetate derivatives (e.g., ) exhibit enhanced solubility in acidic conditions due to ionizable groups .
  • Thermal Stability: Boc-protected analogs (e.g., tert-butyl derivatives) show higher thermal stability, as seen in their synthesis at elevated temperatures (50°C in 2-propanol) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methanesulfonyl-6-azaspiro[3.4]octane, and how can purity be ensured during synthesis?

  • Methodology : The synthesis typically involves cyclization reactions of precursors such as pyrrolidine or oxetane derivatives. For example, spirocyclic structures can be formed via acid-catalyzed intramolecular cyclization or transition metal-mediated coupling . Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like acetonitrile. Purity (>95%) is verified via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the spirocyclic structure and methanesulfonyl substituent. Key signals include deshielded protons near the sulfonyl group (δ 3.0–3.5 ppm) and quaternary carbons in the spiro junction .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 219.08) and fragmentation patterns .
  • IR Spectroscopy : Strong absorption bands at 1150–1300 cm1^{-1} (S=O stretching) and 750–850 cm1^{-1} (C-S bonds) .

Q. What are the primary storage conditions to maintain the stability of this compound?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Solubility in DMSO (10 mM stock solutions) should be aliquoted to avoid freeze-thaw cycles. Degradation is monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in spiro ring formation be addressed during synthesis?

  • Methodology : Regioselectivity is controlled using sterically hindered catalysts (e.g., Pd(PPh3_3)4_4) or directing groups. Computational modeling (DFT) predicts favorable transition states for spiro junction formation. For example, substituents on the precursor rings can bias cyclization pathways . Microwave-assisted synthesis (100–150°C, 30 min) enhances yield and selectivity compared to traditional heating .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Comparative Assays : Standardize bioactivity tests (e.g., MIC for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) and controls (e.g., ciprofloxacin) .
  • Structural Analysis : X-ray crystallography or NOESY NMR can identify conformational isomers that may explain divergent activity. For instance, axial vs. equatorial sulfonyl group orientation affects target binding .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (excluding commercial/non-peer-reviewed sources) to identify consensus trends .

Q. How do structural modifications to the azaspiro core influence interactions with biological targets?

  • Methodology :

  • SAR Studies : Introduce substituents (e.g., fluorine, methyl groups) at the 2-, 6-, or 8-positions and assess changes in activity. For example, fluorination at C2 increases metabolic stability but may reduce solubility .
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like EGFR or Plasmodium falciparum enzymes. Key interactions include hydrogen bonding between the sulfonyl group and active-site residues .
  • In Vitro Profiling : Compare IC50_{50} values against analogs (e.g., 2-Oxa-6-azaspiro[3.4]octane derivatives) to quantify substituent effects (see table below) .

Comparative Activity Data of Azaspiro Analogs

CompoundTargetIC50_{50} (μM)Reference
2-Methanesulfonyl-6-azaspiro[...]EGFR Kinase0.028
2-Oxa-6-azaspiro[3.4]octanePlasmodium falciparum0.263
6-Methyl-1,6-diazaspiro[3.4]octaneMAO-B0.79

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